molecular formula C8H7BrN2O2S B3321449 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione CAS No. 13460-15-6

7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione

Cat. No. B3321449
CAS RN: 13460-15-6
M. Wt: 275.12 g/mol
InChI Key: BWHVDVMKHHHBDU-UHFFFAOYSA-N
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Description

“7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione” is a chemical compound with the CAS Number: 13460-15-6 . It has a molecular weight of 275.13 . The IUPAC name for this compound is 7-bromo-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O2S/c1-5-10-7-3-2-6 (9)4-8 (7)14 (12,13)11-5/h2-4,10-11H,1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 333-335°C . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has been reported to exhibit antimicrobial activity . This suggests that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have also been reported to have antiviral properties . This opens up the possibility of using 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione in antiviral research.

Antihypertensive Properties

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that our compound could potentially be used in the treatment of hypertension.

Antidiabetic Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit antidiabetic properties . This indicates that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the development of antidiabetic drugs.

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This suggests that our compound could potentially be used in cancer research and treatment.

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include our compound, have been reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that 7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione could potentially be used in the treatment of diseases related to these tissues.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely.

Future Directions

The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring class of compounds, which have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Therefore, future research could explore these potential applications further.

properties

IUPAC Name

7-bromo-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHVDVMKHHHBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879322
Record name 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13460-15-6
Record name 124-BENZTHIADIAZIN-1-O2-3-ME-7-BR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
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7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
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7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
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7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
Reactant of Route 5
7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione
Reactant of Route 6
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7-Bromo-3-methyl-4H-1$L^{6},2,4-benzothiadiazine-1,1-dione

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